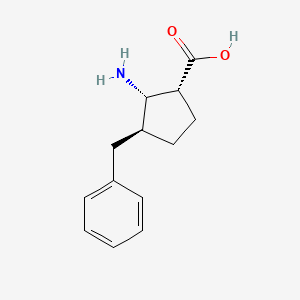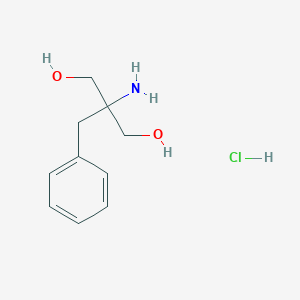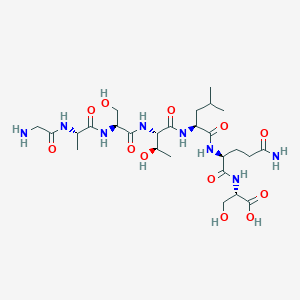![molecular formula C31H34ClOP B14220968 {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 561329-56-4](/img/structure/B14220968.png)
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its applications in organic synthesis and as a phase transfer catalyst. It is a member of the phosphonium salts family, which are widely used in various chemical reactions due to their ability to stabilize carbanions and facilitate nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method includes the reaction of triphenylphosphine with 4-(hexyloxy)benzyl chloride in an organic solvent such as toluene or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction can lead to the formation of different phosphine oxides or reduced phosphines .
Scientific Research Applications
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its ability to stabilize carbanions and facilitate nucleophilic substitutions. The phosphonium group acts as an electron-withdrawing group, enhancing the nucleophilicity of the adjacent carbon atom. This allows for efficient nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methylbenzyl)(triphenyl)phosphonium chloride
Uniqueness
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in certain organic synthesis applications where other phosphonium salts may not be as effective .
Properties
CAS No. |
561329-56-4 |
|---|---|
Molecular Formula |
C31H34ClOP |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
(4-hexoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H34OP.ClH/c1-2-3-4-14-25-32-28-23-21-27(22-24-28)26-33(29-15-8-5-9-16-29,30-17-10-6-11-18-30)31-19-12-7-13-20-31;/h5-13,15-24H,2-4,14,25-26H2,1H3;1H/q+1;/p-1 |
InChI Key |
AKRSTKUXWXUHNB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

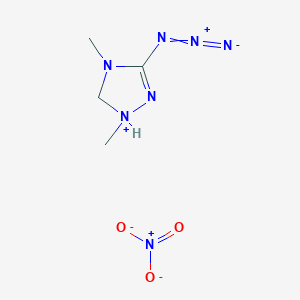
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)

![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
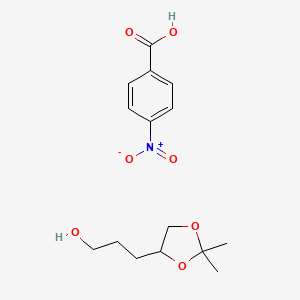

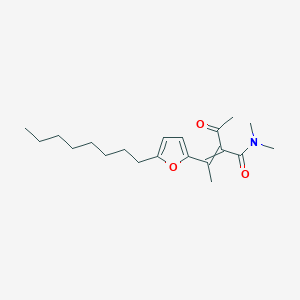
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
